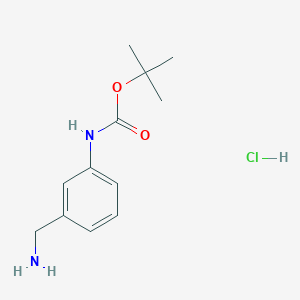![molecular formula C13H11ClN4 B11858408 4-Chloro-1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11858408.png)
4-Chloro-1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that belongs to the class of pyrazolopyrimidines.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of microwave-assisted synthesis, which has been shown to be an efficient and robust approach . The reaction conditions often include the use of chlorinating agents such as phosphorus oxychloride and bases like potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale microwave-assisted synthesis or other scalable synthetic routes. The choice of method depends on factors such as yield, purity, and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:
Electrophilic substitution: This reaction involves the replacement of a hydrogen atom by an electrophile.
Nucleophilic aromatic substitution: This reaction involves the replacement of a leaving group by a nucleophile.
Suzuki coupling: This reaction involves the formation of a carbon-carbon bond between a boronic acid and a halide.
Common Reagents and Conditions
Electrophilic substitution: Common reagents include electrophiles such as bromine or chlorine.
Nucleophilic aromatic substitution: Common reagents include nucleophiles such as amines or thiols.
Suzuki coupling: Common reagents include palladium catalysts and boronic acids.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki coupling typically results in the formation of biaryl compounds .
Applications De Recherche Scientifique
4-Chloro-1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine has several scientific research applications, including:
Medicinal Chemistry: It is used in the development of kinase inhibitors, which are important therapeutic agents for treating various cancers.
Biological Research: It is used in studies involving cell signaling pathways and apoptosis.
Industrial Applications: It serves as an intermediate in the synthesis of various pharmaceutical compounds.
Mécanisme D'action
The mechanism of action of 4-Chloro-1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain kinases, leading to the disruption of cell signaling pathways that are crucial for cancer cell proliferation . The compound may also induce apoptosis by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: This compound is structurally similar and is also used as a pharmaceutical intermediate.
Pyrazolo[3,4-d]pyrimidin-4-ol: This compound has similar biological activities and is used in anticancer research.
Uniqueness
4-Chloro-1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to selectively inhibit certain kinases makes it a valuable compound in medicinal chemistry .
Propriétés
Formule moléculaire |
C13H11ClN4 |
|---|---|
Poids moléculaire |
258.70 g/mol |
Nom IUPAC |
4-chloro-1-(2,3-dimethylphenyl)pyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C13H11ClN4/c1-8-4-3-5-11(9(8)2)18-13-10(6-17-18)12(14)15-7-16-13/h3-7H,1-2H3 |
Clé InChI |
VKZQBTWSTPZTNS-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)N2C3=C(C=N2)C(=NC=N3)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![7-Chloro-3H-spiro[benzofuran-2,4'-piperidine] hydrochloride](/img/structure/B11858387.png)








![2-Phenethyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B11858424.png)

